2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide
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Overview
Description
2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide is a chemical compound with a complex structure that includes an amino group, a fluorophenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a fluorophenyl intermediate. This can be achieved through the reaction of 4-fluorobenzaldehyde with an appropriate amine under acidic conditions to form the corresponding imine.
Reduction of the Imine: The imine is then reduced using a reducing agent such as sodium borohydride to yield the amine.
Coupling with Butanamide: The resulting amine is then coupled with a butanamide derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield various amine derivatives.
Scientific Research Applications
2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride
- 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide
- 2-amino-N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide
Uniqueness
Compared to similar compounds, 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of a butanamide backbone and the (S)-configuration. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H19FN2O |
---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-amino-N-[1-(4-fluorophenyl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H19FN2O/c1-8(2)12(15)13(17)16-9(3)10-4-6-11(14)7-5-10/h4-9,12H,15H2,1-3H3,(H,16,17) |
InChI Key |
CCXNJSCYNHHUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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